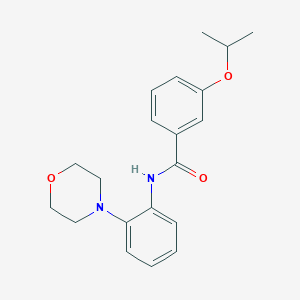![molecular formula C16H13ClN2O2S B278540 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B278540.png)
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide, also known as CCT137690, is a small molecule inhibitor that targets the kinases responsible for cell division and proliferation. This compound has gained significant attention in the field of cancer research due to its potential as a therapeutic agent against various types of cancer. In
Mechanism of Action
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide targets the kinases responsible for cell division and proliferation, specifically the serine/threonine-protein kinase PLK1 and the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). By inhibiting these kinases, 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide disrupts the cell cycle and prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has been shown to have significant biochemical and physiological effects on cancer cells. Studies have demonstrated that 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide induces apoptosis in cancer cells, disrupts the cell cycle, and inhibits the growth and proliferation of cancer cells. Additionally, 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has been shown to have minimal effects on normal cells, indicating that it may have a favorable safety profile for use in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide for lab experiments is its specificity for PLK1 and DYRK1A kinases, which makes it a valuable tool for studying the role of these kinases in cancer cell growth and proliferation. However, one limitation of 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide. One direction is to investigate the potential of 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide as a therapeutic agent for various types of cancer, including breast, lung, and prostate cancer. Another direction is to explore the potential of 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanisms of resistance to 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide and to develop strategies to overcome this resistance. Overall, 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide shows great potential as a therapeutic agent for cancer, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide involves a multistep process that begins with the reaction of 4-chlorophenol with 2-bromoacetyl chloride to produce 2-(4-chlorophenoxy)acetophenone. This intermediate is then subjected to a series of reactions involving thioacetic acid, potassium hydroxide, and acetic anhydride to produce the final product, 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent against various types of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Studies have also demonstrated that 2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide induces apoptosis, or programmed cell death, in cancer cells.
properties
Product Name |
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
|---|---|
Molecular Formula |
C16H13ClN2O2S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O2S/c17-10-4-6-11(7-5-10)21-9-15(20)19-16-13(8-18)12-2-1-3-14(12)22-16/h4-7H,1-3,9H2,(H,19,20) |
InChI Key |
OLZQGHNZPIOOAM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![N-[5-(butanoylamino)-2-chlorophenyl]pentanamide](/img/structure/B278458.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)
![3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278464.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)
![N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B278468.png)
![2-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278469.png)
![N-[3-(pentanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278470.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B278473.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)

![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)